

Application Note: Structural Elucidation of Brachyoside B using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Brachyoside B	
Cat. No.:	B12338390	Get Quote

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Abstract

Brachyoside B is a cycloartane-type triterpenoid saponin isolated from species of the Astragalus genus, plants with a long history in traditional medicine. The structural characterization of such natural products is fundamental for understanding their biological activity and potential therapeutic applications. This application note provides a detailed protocol for the analysis of **Brachyoside B** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presenting key spectroscopic data for its unambiguous identification.

Introduction

Triterpenoid saponins from Astragalus species are known for their diverse biological activities. **Brachyoside B**, a glycoside of cycloastragenol, has been a subject of interest for its potential pharmacological properties. Accurate structural elucidation is the first critical step in the drug discovery process. This document outlines the analytical workflow for isolating and characterizing **Brachyoside B**, with a focus on the interpretation of its NMR and mass spectrometry data.

Data Presentation



Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of **Brachyoside B**. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, non-volatile molecules like saponins.

Table 1: High-Resolution Mass Spectrometry Data for Brachyoside B

lon	Calculated m/z	Observed m/z	Molecular Formula
[M+Na]+	675.4033	675.4030	Сз6Н60О10Nа
[M-H] ⁻	651.4058	651.4052	С36Н59О10

NMR Spectroscopic Data

The structural backbone and glycosidic linkages of **Brachyoside B** are elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The data presented here were acquired in pyridine-d₅.

Table 2: ¹H NMR (500 MHz, C₅D₅N) Spectroscopic Data for Brachyoside B



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
1	0.85	m	
2	1.80	m	
3	3.45	dd	11.0, 4.5
4	1.50	m	
5	1.15	m	
6	4.30	br d	5.0
7	1.95	m	
8	1.65	m	
10	-	-	
11	1.60	m	
12	2.10	m	
13	-	-	
14	-	-	
15	2.25	m	
16	4.90	br s	
17	2.55	m	
18-Me	1.18	s	
19a	0.35	d	4.0
19b	0.65	d	4.0
21-Me	1.35	s	
22	1.70	m	
23	2.05	m	
-			



24	4.15	t	7.0
26-Me	1.25	S	
27-Me	1.28	S	_
28-Me	0.95	S	_
29-Me	1.05	S	_
30-Me	1.15	S	_
Glucosyl Moiety			_
1'	4.95	d	7.5
2'	4.10	dd	8.5, 7.5
3'	4.25	t	8.5
4'	4.35	t	8.5
5'	3.90	m	
5' 6'a	3.90 4.45	m dd	11.5, 5.5
			11.5, 5.5 11.5, 2.5

Table 3: ^{13}C NMR (125 MHz, C_5D_5N) Spectroscopic Data for **Brachyoside B**



Position	δC (ppm)	Position	δC (ppm)
Aglycone	Glucosyl Moiety		
1	32.1	1'	106.5
2	30.5	2'	75.4
3	90.1	3'	78.6
4	40.5	4'	71.8
5	48.2	5'	78.2
6	78.9	6'	62.9
7	46.1		
8	45.8		
9	20.3		
10	26.8		
11	27.1		
12	34.5		
13	49.5		
14	53.2		
15	36.4		
16	72.5		
17	56.8		
18	17.9		
19	29.9		
20	88.1		
21	27.8		
22	35.1		



23	24.2
24	85.3
25	72.8
26	28.1
27	26.5
28	16.2
29	21.3
30	26.2

Experimental Protocols Sample Preparation

- Isolation: **Brachyoside B** is isolated from the dried and powdered aerial parts of Astragalus species. The plant material is extracted with methanol, and the resulting extract is subjected to a series of chromatographic separations, typically including column chromatography on silica gel and reversed-phase (C18) HPLC to yield pure **Brachyoside B**.
- NMR Sample: Dissolve approximately 5-10 mg of purified Brachyoside B in 0.5 mL of deuterated pyridine (C₅D₅N). Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry Sample: Prepare a 1 mg/mL stock solution of Brachyoside B in methanol. For analysis, dilute the stock solution to a final concentration of 10 μg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

NMR Spectroscopy

- Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR:
 - Pulse sequence: zg30



o Number of scans: 16

Spectral width: 12 ppm

Acquisition time: 2.7 s

Relaxation delay: 2.0 s

13C NMR:

Pulse sequence: zgpg30

Number of scans: 1024

Spectral width: 240 ppm

Acquisition time: 1.1 s

Relaxation delay: 2.0 s

- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs available on the spectrometer software should be used.
 - Optimize spectral widths and acquisition times based on the ¹H and ¹³C spectra.
 - For HMBC, a long-range coupling delay (d6) of 60-80 ms is typically used to observe correlations over 2-3 bonds.

High-Resolution Mass Spectrometry (HRMS)

- Instrument: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a UHPLC system.
- Ionization Source: Electrospray Ionization (ESI)
- Ionization Mode: Positive and Negative
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)



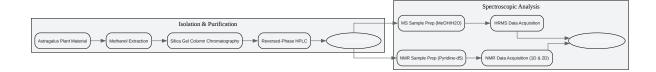
Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

Mass Range: m/z 100-1000

Data Acquisition: Full scan mode with a resolution of at least 20,000.

Visualizations Experimental Workflow

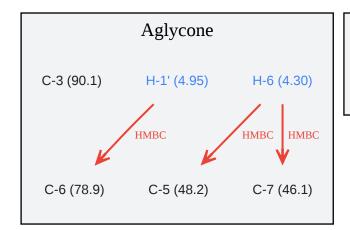


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Caption: Experimental workflow for the isolation and structural elucidation of **Brachyoside B**.

Key HMBC Correlations in Brachyoside B





Glucose Moiety
C-1' (106.5)

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Caption: Key HMBC correlations confirming the glycosylation site of **Brachyoside B**.

Conclusion

The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a robust methodology for the structural elucidation of **Brachyoside B**. The data and protocols presented herein serve as a comprehensive guide for researchers in natural product chemistry and drug development, enabling the confident identification of this and structurally related compounds. This analytical framework is essential for advancing the study of the therapeutic potential of saponins from Astragalus and other medicinal plants.

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